molecular formula C9H6BrNO3 B1523398 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one CAS No. 723760-74-5

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No. B1523398
M. Wt: 256.05 g/mol
InChI Key: MUTOBVAOAKQKMD-UHFFFAOYSA-N
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Description

5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrNO3 . It has a molecular weight of 256.06 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is 1S/C9H6BrNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It has a molecular weight of 256.06 .

Scientific Research Applications

Supramolecular Chemistry

Research by Gomes et al. (2013) contrasts the supramolecular structures in isomeric pairs, highlighting the role of intramolecular hydrogen bonding and a combination of weak interactions in forming three-dimensional frameworks. This study exemplifies the compound's application in understanding molecular interactions and framework construction in crystalline materials (Gomes, Low, & Wardell, 2013).

Antimicrobial and Antitubercular Activity

Shingalapur, Hosamani, and Keri (2009) synthesized a series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, including derivatives of the compound , evaluating their in vitro antimicrobial and antitubercular activities. Their findings suggest potential applications of these compounds in developing treatments for infectious diseases (Shingalapur, Hosamani, & Keri, 2009).

Enantiomeric Resolution

Ali et al. (2016) conducted enantiomeric resolution and simulation studies on related stereomers, indicating the compound's utility in chiral resolution processes and highlighting the importance of hydrogen bonding and π–π interactions in chiral recognition mechanisms (Ali et al., 2016).

Molecular Composition and Interaction Analysis

Arulaabaranam et al. (2021) performed computational calculations to explore the molecular structure, energy, and biological significance of 5-bromo-3-nitropyridine-2-carbonitrile, a closely related compound. Their work provides insights into the electronic and structural features relevant to the applications in drug design and molecular docking studies (Arulaabaranam, Muthu, Mani, & Ben Geoffrey, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements associated with the compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

Given the lack of specific information on 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, future research could focus on its synthesis, chemical reactions, and potential applications. The compound’s role as a retinoic acid receptor α (RARα) agonist suggests potential uses in medical research and treatment.

properties

IUPAC Name

5-bromo-6-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTOBVAOAKQKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704392
Record name 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

CAS RN

723760-74-5
Record name 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fuming nitric acid (166 ml) is cooled to −15° C., and 5-bromoindan-1-one (25 g, 0.118 mol) is then added portionwise. After stirring for 4 hours 30 minutes at between −10° C. and −15° C., the reaction mass is poured into ice-cold water (1600 ml).
Quantity
166 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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